Tert-butyl 4-(1H-imidazol-1-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O2 It is a derivative of piperidine and imidazole, featuring a tert-butyl ester group
Mechanism of Action
Target of Action
It is structurally similar to compounds that are known to interact with histamine receptors . These receptors play a crucial role in allergic reactions and immune response.
Mode of Action
Based on its structural similarity to known histamine receptor antagonists, it may bind to these receptors and block the action of histamine, a compound involved in allergic reactions .
Biochemical Pathways
If it acts as a histamine receptor antagonist, it could impact the histamine signaling pathway, potentially reducing allergic symptoms .
Result of Action
If it acts as a histamine receptor antagonist, it could potentially reduce the symptoms of allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with imidazole compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or piperidine moieties are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce piperidine or imidazole derivatives with altered hydrogenation states.
Scientific Research Applications
Chemistry: Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery .
Biology: In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate features a benzimidazole ring instead of an imidazole ring, which can alter its binding properties and reactivity.
- Tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate has a different substitution pattern on the imidazole ring, which can affect its chemical behavior and interactions with biological targets .
The uniqueness of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate lies in its specific substitution pattern and the combination of the piperidine and imidazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-imidazol-1-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-7-4-11(5-8-15)16-9-6-14-10-16/h6,9-11H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYBXKESJJUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627396 | |
Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-89-8 | |
Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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